molecular formula C9H7N7NaO2S B1251177 Azathioprine sodium CAS No. 55774-33-9

Azathioprine sodium

Katalognummer: B1251177
CAS-Nummer: 55774-33-9
Molekulargewicht: 300.26 g/mol
InChI-Schlüssel: OEMACMAHBHOELV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Azathioprin-Natrium wird durch eine Reihe von chemischen Reaktionen ausgehend von 6-Mercaptopurin synthetisiert. Der Syntheseweg umfasst die Reaktion von 6-Mercaptopurin mit 1-Methyl-4-nitro-5-imidazolchlorid in Gegenwart einer Base zur Bildung von Azathioprin. Anschließend wird Azathioprin in seine Natriumsalzfom umgewandelt . Industrielle Produktionsverfahren beinhalten in der Regel eine großtechnische Synthese unter kontrollierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Photodegradation with Sodium Thiosulfate

Azathioprine (AZA) reacts with sodium thiosulfate (ST) under UV light, leading to structural modifications in the purine ring and formation of oxidized products. Key evidence includes:

  • UV-VIS/PL Spectroscopy :

    • A new absorption band emerges at 320–400 nm, indicating photo-oxidation products .

    • Photoluminescence (PL) intensity increases by 7-, 22-, and 35-fold for AZA:ST mixtures with 25%, 50%, and 75% ST, respectively (Table 1) .

  • Vibrational Spectroscopy :

    • IR bands shift from 1336 cm⁻¹ (N-C-N deformation) to 1331 cm⁻¹, confirming purine ring distortion .

    • Raman intensity ratio (1305 cm⁻¹/1330 cm⁻¹) increases from 3.45 to 4.57 with higher ST concentrations .

  • XPS Analysis :

    • A new O1s peak at 531 eV corresponds to C=O bond formation, supporting oxidation .

  • Thermal Stability :

    • AZA:ST mixtures exhibit 14% mass loss up to 500°C, compared to 20–40% for pure AZA, indicating enhanced stability post-reaction .

Table 1 : PL Intensity Changes in AZA:ST Mixtures

ST Concentration (wt.%)PL Intensity Increase (Fold)
257
5022
7535

Metal Complex Formation

Azathioprine forms stable complexes with transition metals, altering its electronic structure and thermal behavior:

  • Proton NMR Shifts :

    • H(2) and H(8) protons in the purine ring downshift upon Zn(II) coordination due to electron density redistribution .

  • Thermal Decomposition :

    • Complexes decompose in multiple steps, yielding metal oxides as residues (Table 2). For example:

      • [C₉H₇N₇O₂SCl₂Cr]·3H₂O loses H₂O, Cl₂, NO₂, and CH₄ sequentially (9–62% mass loss) .

      • [C₉H₇N₇O₂SCl₂Zn]·3H₂O shows exothermic DTA peaks at 200°C, 550°C, and 625°C .

  • DFT Studies :

    • Deprotonation at N8 (purine ring) creates an electronegative region, favoring electrophilic binding (HOMO-LUMO gap: -1278.6 au for AZA vs. -1277.9 au for deprotonated AZA⁻) .

Table 2 : Thermal Decomposition of Azathioprine-Metal Complexes

ComplexDecomposition StepsTemperature Range (°C)Mass Loss (%)Key Evolved Species
[C₉H₇N₇O₂SCl₂Cr]·3H₂O530–9009–7.5H₂O, Cl₂, NO₂, CH₄
[C₉H₇N₇O₂SCl₂Zn]·3H₂O430–6223–62H₂O, Cl₂, NO₂

Mechanistic Insights

  • Photodegradation Pathway :
    ST acts as a reductant, facilitating AZA oxidation via radical intermediates. This results in C=O bond formation and purine ring distortion .

  • Metal Binding Preferences :
    AZA preferentially binds metals through N7 and N9 positions on the purine ring, as evidenced by NMR shifts and DFT electrostatic potential maps .

These findings highlight azathioprine sodium’s reactivity under photolytic and coordination conditions, with implications for drug stability and metal-mediated biological interactions.

Wissenschaftliche Forschungsanwendungen

Indications and Uses

Azathioprine sodium is primarily indicated for:

  • Prevention of Renal Transplant Rejection : It is commonly used as part of a combination therapy to prevent organ rejection in kidney transplant recipients. The drug helps suppress the immune response that can lead to graft rejection .
  • Management of Autoimmune Diseases : Conditions such as rheumatoid arthritis, systemic lupus erythematosus, and Crohn's disease are treated with azathioprine to reduce inflammation and immune activity .
  • Dermatological Conditions : Azathioprine has been effective in treating chronic cutaneous lupus erythematosus and leukocytoclastic vasculitis, particularly in patients who do not respond adequately to conventional therapies .

Case Studies

  • Chronic Cutaneous Lupus Erythematosus :
    • A study involving six patients with chronic cutaneous lupus erythematosus demonstrated that three patients achieved near-complete clearance of skin lesions after azathioprine treatment, allowing for reduced corticosteroid dosages. However, adverse effects such as pancreatitis and drug-induced fever were noted in some cases .
  • Kidney Transplant Patients :
    • In a cohort study, azathioprine was administered alongside prednisone to renal transplant patients. One case highlighted a patient who experienced severe diarrhea attributed to azathioprine despite adequate dosing. Upon switching to tacrolimus, the patient's symptoms improved significantly .
  • Autoimmune Disorders :
    • A comparative study between azathioprine and methotrexate in rheumatoid arthritis patients found that both drugs had similar rates of major toxic reactions (30% for azathioprine). However, no significant predictors for these reactions were identified among patients treated with azathioprine .

Risks and Adverse Effects

While azathioprine is effective, it carries risks of serious side effects:

  • Increased Cancer Risk : Long-term use has been associated with an elevated risk of lymphomas and skin cancers .
  • Bone Marrow Suppression : This can lead to leukopenia or thrombocytopenia, necessitating regular monitoring of blood counts during therapy .
  • Gastrointestinal Toxicity : Patients may experience nausea, vomiting, or diarrhea, which can lead to treatment discontinuation in some cases .

Summary Table of Applications

Application AreaSpecific UsesKey Findings/Notes
Renal TransplantPrevention of graft rejectionEffective when combined with other immunosuppressants
Autoimmune DiseasesRheumatoid arthritis, lupus nephritis, Crohn's diseaseReduces inflammation; risk of malignancies noted
Dermatological ConditionsChronic cutaneous lupus erythematosusEffective in severe cases; monitor for side effects

Wirkmechanismus

Azathioprine sodium exerts its effects by being converted into 6-mercaptopurine, which is then metabolized into active thioguanine nucleotides. These nucleotides incorporate into DNA and RNA, disrupting their synthesis and function. This leads to the inhibition of cell proliferation, particularly in rapidly dividing immune cells . The molecular targets include enzymes involved in purine synthesis, such as hypoxanthine-guanine phosphoribosyltransferase and thiopurine methyltransferase .

Biologische Aktivität

Azathioprine sodium is a pro-drug that exhibits significant immunosuppressive properties, primarily used in the treatment of autoimmune diseases and organ transplantation. This article delves into its biological activity, mechanisms of action, clinical applications, and relevant case studies.

This compound functions by inhibiting purine synthesis, which is crucial for the proliferation of lymphocytes. The drug is metabolized to 6-mercaptopurine, which subsequently produces active metabolites, particularly 6-thioguanine nucleotides (6-TGN). These metabolites interfere with DNA synthesis and induce apoptosis in T and B cells, leading to immunosuppression. The key steps in its metabolism are summarized in the table below:

Metabolite Pathway Function
AzathioprinePro-drugConverted to 6-mercaptopurine
6-MercaptopurineNon-enzymatic conversionPrecursor to active metabolites
6-Thioguanine triphosphate (6-TGTP)Active metaboliteInhibits lymphocyte proliferation
6-Methylmercaptopurine (6-MMP)Alternative pathwayLess effective in immunosuppression

Clinical Applications

This compound is primarily indicated for:

  • Organ Transplantation : To prevent rejection.
  • Autoimmune Disorders : Such as rheumatoid arthritis, Crohn's disease, and ulcerative colitis.
  • Multiple Sclerosis : Emerging evidence suggests efficacy in managing relapsing forms of multiple sclerosis.

Case Study: Efficacy in Multiple Sclerosis

A study published in JAMA Neurology evaluated the efficacy of azathioprine in patients with relapsing-remitting multiple sclerosis (RRMS). The findings indicated a significant reduction in new brain lesions as observed through MRI scans. Specifically:

  • Reduction in Gd+ Lesions : The median number of Gd+ lesions decreased significantly (P<.001).
  • Lymphocyte Count : Treatment reduced the mean blood lymphocyte count to 57% of baseline levels.
  • Adverse Events : Most were transient and manageable through dose adjustments .

Pharmacogenomics

The metabolism of azathioprine is significantly influenced by genetic factors, particularly variations in the thiopurine S-methyltransferase (TPMT) gene. Patients with certain TPMT alleles exhibit reduced metabolism of azathioprine, leading to increased toxicity. This necessitates careful monitoring and potential dose adjustments based on TPMT genotype testing .

Adverse Effects

While this compound is effective, it carries risks including:

  • Myelosuppression : Leading to increased susceptibility to infections.
  • Malignancies : Long-term use has been associated with skin cancers and lymphomas.
  • Hepatotoxicity : Particularly when combined with allopurinol .

Eigenschaften

CAS-Nummer

55774-33-9

Molekularformel

C9H7N7NaO2S

Molekulargewicht

300.26 g/mol

IUPAC-Name

sodium;6-(3-methyl-5-nitroimidazol-4-yl)sulfanylpurin-9-ide

InChI

InChI=1S/C9H7N7O2S.Na/c1-15-4-14-7(16(17)18)9(15)19-8-5-6(11-2-10-5)12-3-13-8;/h2-4H,1H3,(H,10,11,12,13);

InChI-Schlüssel

OEMACMAHBHOELV-UHFFFAOYSA-N

SMILES

CN1C=NC(=C1SC2=NC=NC3=C2N=C[N-]3)[N+](=O)[O-].[Na+]

Kanonische SMILES

CN1C=NC(=C1SC2=NC=NC3=C2NC=N3)[N+](=O)[O-].[Na]

Verwandte CAS-Nummern

446-86-6 (Parent)

Synonyme

Azathioprine
Azathioprine Sodium
Azathioprine Sodium Salt
Azathioprine Sulfate
Azothioprine
Immuran
Imuran
Imurel
Sodium, Azathioprine

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azathioprine sodium
Reactant of Route 2
Reactant of Route 2
Azathioprine sodium
Reactant of Route 3
Reactant of Route 3
Azathioprine sodium
Reactant of Route 4
Reactant of Route 4
Azathioprine sodium
Reactant of Route 5
Reactant of Route 5
Azathioprine sodium
Reactant of Route 6
Reactant of Route 6
Azathioprine sodium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.